1,3-Diazaspiro(4.4)nonane-2-thione
CAS No.: 13157-23-8
Cat. No.: VC16005910
Molecular Formula: C7H12N2S
Molecular Weight: 156.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13157-23-8 |
|---|---|
| Molecular Formula | C7H12N2S |
| Molecular Weight | 156.25 g/mol |
| IUPAC Name | 1,3-diazaspiro[4.4]nonane-2-thione |
| Standard InChI | InChI=1S/C7H12N2S/c10-6-8-5-7(9-6)3-1-2-4-7/h1-5H2,(H2,8,9,10) |
| Standard InChI Key | XKCULAZNVTWJLC-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2(C1)CNC(=S)N2 |
Introduction
1,3-Diazaspiro(4.4)nonane-2-thione is a heterocyclic organic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms within a bicyclic framework. The compound features a thione functional group, a sulfur analog of a carbonyl group, contributing to its distinct chemical properties. Its molecular formula is not explicitly provided in the available sources, but it has a molecular weight of approximately 156.25 to 158.23 g/mol.
Synthesis Methods
The synthesis of 1,3-Diazaspiro(4.4)nonane-2-thione typically involves multi-step organic reactions, including the cyclization of a suitable diamine with a thiocarbonyl compound. Common methods include several steps such as the preparation of precursors and purification techniques like crystallization or distillation.
Biological Activity
1,3-Diazaspiro(4.4)nonane-2-thione exhibits significant biological activity, particularly in medicinal chemistry and pharmacology. Preliminary studies suggest it possesses antimicrobial and anticancer properties due to its ability to disrupt cellular processes. The thione group facilitates interactions with biological macromolecules, allowing the compound to target specific enzymes and proteins, potentially inhibiting their activity.
Comparison with Similar Compounds
Several compounds share structural similarities with 1,3-Diazaspiro(4.4)nonane-2-thione, including:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 1,3-Diazaspiro(4.4)nonane-2-one | Contains a carbonyl group instead of a thione | Lacks sulfur reactivity |
| 1,3-Diazaspiro(4.4)nonane-2-amine | Contains an amine group instead of a thione | Basic properties due to amine |
| 1,3,8-Triazaspiro(4.5)decane-2-thione | Similar spirocyclic structure but different nitrogen arrangement | Potentially different biological activity |
| 5-Isopropylimidazolidine-2,4-dione | Imidazolidine core with dione functionality | Different reactivity profile compared to thiones |
Applications
1,3-Diazaspiro(4.4)nonane-2-thione has diverse applications across various fields, including organic synthesis and biological studies. Its potential utility in creating more complex molecules and its biological activity make it a candidate for further research in drug discovery.
Future Perspectives
Future studies should focus on exploring the compound's full potential in drug discovery, particularly in developing targeted therapies that exploit its ability to interact with specific biological targets. Additionally, optimizing synthesis methods to improve yield and purity will be crucial for large-scale applications.
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